molecular formula C9H9NS B1669781 D-alpha-Methylbenzyl isothiocyanate CAS No. 24277-44-9

D-alpha-Methylbenzyl isothiocyanate

Cat. No.: B1669781
CAS No.: 24277-44-9
M. Wt: 163.24 g/mol
InChI Key: QQCJPTVZIZVKEZ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It’s plausible that it may interact with various enzymes, proteins, and other biomolecules, similar to other isothiocyanates . The nature of these interactions could be complex and multifaceted, potentially involving covalent bonding or non-covalent interactions such as hydrogen bonding or van der Waals forces .

Cellular Effects

The specific cellular effects of D-alpha-Methylbenzyl isothiocyanate are not well-documented. It’s possible that this compound could influence various types of cells and cellular processes. It may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could exert its effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking

Dosage Effects in Animal Models

It’s possible that the effects of this compound could vary with dosage, potentially exhibiting threshold effects or toxic or adverse effects at high doses

Metabolic Pathways

It’s possible that this compound could interact with various enzymes or cofactors and could influence metabolic flux or metabolite levels

Transport and Distribution

It’s possible that this compound could interact with various transporters or binding proteins and could influence its localization or accumulation

Subcellular Localization

It’s possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: D-alpha-Methylbenzyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: D-alpha-Methylbenzyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

D-alpha-Methylbenzyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral reagent in asymmetric synthesis and as a building block for the synthesis of complex molecules.

    Biology: It is used to study enzyme activity and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications due to its antioxidant properties and ability to induce phase II enzymes, which are involved in detoxification processes.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Uniqueness: D-alpha-Methylbenzyl isothiocyanate is unique due to its chiral nature, which allows it to be used as a chiral reagent in asymmetric synthesis. Its ability to induce phase II enzyme activity also sets it apart from other isothiocyanates, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1-isothiocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCJPTVZIZVKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947112
Record name (1-Isothiocyanatoethyl)benzene
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Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4478-92-6, 24277-43-8, 24277-44-9, 32393-32-1
Record name (1-Isothiocyanatoethyl)benzene
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Record name Isothiocyanic acid, (alpha-methylbenzyl) ester
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Record name L-alpha-Methylbenzyl isothiocyanate
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Record name D-alpha-Methylbenzyl isothiocyanate
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Record name DL-alpha-Methylbenzyl isothiocyanate
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Record name WLN: SCNY1&R
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Record name (1-Isothiocyanatoethyl)benzene
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Record name ALPHA-METHYLBENZYL ISOTHIOCYANATE
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Record name (1-isothiocyanatoethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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